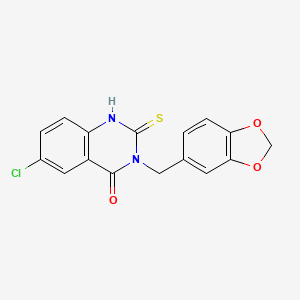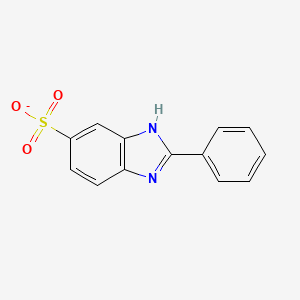
2-phenyl-1H-benzimidazole-5-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-phenyl-1H-benzimidazole-5-sulfonate can be synthesized through various methods. One common method involves the reaction of 3,4-diaminobenzenesulfonic acid with benzaldehyde and sulfur dioxide in an aqueous medium at a pH of 4-7 . Another method involves the reaction of 2-phenylbenzimidazole with chlorosulfonic acid in dichloroethane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-phenyl-1H-benzimidazole-5-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form reactive oxygen species (ROS) upon UV irradiation.
Substitution: It can participate in substitution reactions, particularly involving the sulfonate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Substitution: Chlorosulfonic acid is used for sulfonation reactions.
Major Products Formed
Oxidation: Formation of ROS and potential DNA damage products.
Substitution: Formation of sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2-phenyl-1H-benzimidazole-5-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a UV filter in various formulations.
Biology: Studied for its effects on DNA and potential to cause photodamage.
Medicine: Investigated for its potential anticancer properties due to its ability to generate ROS.
Industry: Utilized in the production of sunscreens and other personal care products.
Wirkmechanismus
The primary mechanism of action of 2-phenyl-1H-benzimidazole-5-sulfonate is its ability to absorb UVB radiation. This absorption prevents UVB-induced damage such as the formation of cyclobutane pyrimidine dimers in DNA . Upon UV irradiation, the compound can generate ROS, which can lead to oxidative stress and potential cellular damage .
Vergleich Mit ähnlichen Verbindungen
2-phenyl-1H-benzimidazole-5-sulfonate is unique due to its water solubility and strong UVB absorption. Similar compounds include:
Benzimidazole derivatives: These compounds also exhibit UV absorption properties but may differ in solubility and specific UV absorption spectra.
Phenylbenzimidazole derivatives: These compounds share structural similarities but may have different functional groups that affect their chemical properties and applications.
Eigenschaften
Molekularformel |
C13H9N2O3S- |
|---|---|
Molekulargewicht |
273.29 g/mol |
IUPAC-Name |
2-phenyl-3H-benzimidazole-5-sulfonate |
InChI |
InChI=1S/C13H10N2O3S/c16-19(17,18)10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9/h1-8H,(H,14,15)(H,16,17,18)/p-1 |
InChI-Schlüssel |
UVCJGUGAGLDPAA-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


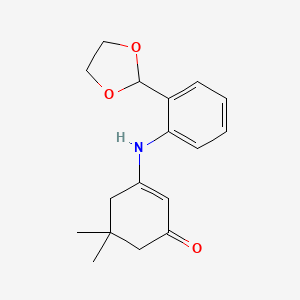


![(2E)-[2-(2-nitrophenyl)hydrazinylidene][4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14115236.png)
![Ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B14115242.png)
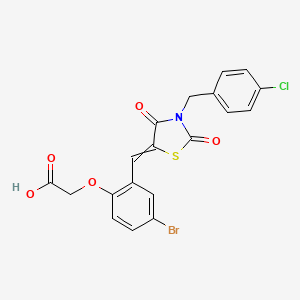
![(3-(Ethylsulfonyl)phenyl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B14115250.png)
![7-(2-chlorobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14115253.png)
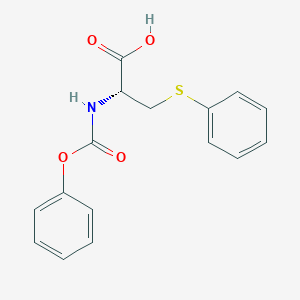
![3-(4-fluorobenzyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115264.png)
![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(4-Methoxyphenyl)Methylene]-](/img/structure/B14115271.png)
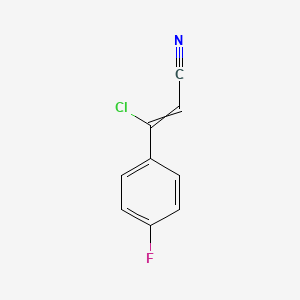
![N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14115299.png)
